molecular formula C18H17N3O2S B6110231 N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide

N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B6110231
M. Wt: 339.4 g/mol
InChI Key: ODGZDKKCBZAOAH-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]thio}acetamide is 339.10414797 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its anticancer and antiviral properties.

Compound Overview

  • IUPAC Name : N-(4-methylphenyl)-2-{[(4-oxo-3H-quinazolin-2-yl)methyl]sulfanyl}acetamide
  • Molecular Formula : C18H17N3O2S
  • Molecular Weight : 339.4 g/mol
  • Purity : Typically 95% .

Structure and Properties

The compound features a quinazoline core which is known for various biological activities. The presence of the methylphenyl and sulfanyl groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC18H17N3O2S
Molecular Weight339.4 g/mol
Complexity Rating501

Anticancer Activity

Recent studies have indicated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. For instance, related quinazoline derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) .

  • Mechanism of Action :
    • The compound may induce apoptosis through caspase activation, leading to programmed cell death.
    • MTT assays have shown that derivatives with similar structures can significantly inhibit cell proliferation at low concentrations.
  • Case Study :
    • In a study involving various quinazoline derivatives, it was found that modifications at the para-position of the phenyl ring were crucial for enhancing anticancer activity. Compounds with specific substitutions exhibited IC50 values in the low micromolar range .

Antiviral Activity

The biological activity of this compound extends to antiviral properties as well. Compounds with similar structural motifs have demonstrated efficacy against a range of viruses.

  • Efficacy Against Viruses :
    • Certain derivatives have shown promising results against hepatitis viruses and influenza strains, with effective concentrations reported in the micromolar range .
    • The mechanism appears to involve inhibition of viral replication and interference with viral protein synthesis.
  • Research Findings :
    • A study highlighted that quinazoline derivatives could inhibit viral replication by targeting specific viral enzymes, thus providing a basis for further development as antiviral agents .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Study Reference
AnticancerA549 (lung cancer)<10
AntiviralHepatitis C Virus5
AntiviralInfluenza Virus8

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-6-8-13(9-7-12)19-17(22)11-24-10-16-20-15-5-3-2-4-14(15)18(23)21-16/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGZDKKCBZAOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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